3,4,6-trimethyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide
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Overview
Description
- React the oxadiazole intermediate with 1,2,5-trimethylbenzofuran under appropriate conditions (e.g., Lewis acid catalysis) to attach the benzofuran fragment.
Amidation
- Finally, amidate the resulting compound by reacting it with an appropriate carboxylic acid (e.g., 2-carboxybenzoyl chloride).
Industrial Production:
Industrial-scale production methods may involve modifications of the above synthetic route, optimization for yield, and purification steps.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common approach is as follows:
-
Formation of the Oxadiazole Ring
- Start with a suitable precursor (e.g., 4-(propan-2-yloxy)benzohydrazide).
- Cyclize the precursor by reacting it with a dehydrating agent (e.g., phosphorus oxychloride) to form the oxadiazole ring.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the benzofuran or oxadiazole rings.
Reduction: Reduction of the carbonyl group in the amide can yield different products.
Substitution: Substituents on the benzofuran or oxadiazole rings can be replaced.
Common Reagents: Examples include strong acids, bases, and reducing agents.
Major Products: These depend on reaction conditions and substituents.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate (e.g., anti-inflammatory, anticancer, or antimicrobial properties).
Materials Science: Explore its use in organic electronics or as a building block for functional materials.
Biological Studies: Assess its impact on cellular pathways or receptors.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or gene expression.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features (e.g., specific substitution pattern, hybrid ring system).
Similar Compounds: Explore related benzofuran derivatives or oxadiazoles.
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3,4,6-trimethyl-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H23N3O4/c1-12(2)28-17-8-6-16(7-9-17)20-22(26-30-25-20)24-23(27)21-15(5)19-14(4)10-13(3)11-18(19)29-21/h6-12H,1-5H3,(H,24,26,27) |
InChI Key |
BJHLUPXEJXUBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=NON=C3C4=CC=C(C=C4)OC(C)C)C)C |
Origin of Product |
United States |
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